molecular formula C20H13N3 B15159124 1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)- CAS No. 848474-90-8

1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)-

Cat. No.: B15159124
CAS No.: 848474-90-8
M. Wt: 295.3 g/mol
InChI Key: IZRREVBJIYALJZ-UHFFFAOYSA-N
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Description

1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)- is a heterocyclic compound that features a fused ring system combining naphthalene, imidazole, and quinoline moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminonaphthalene with quinoline-2-carbaldehyde under acidic conditions, followed by cyclization to form the imidazole ring . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce various hydrogenated forms of the compound .

Scientific Research Applications

1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cytotoxic effects. The compound’s ability to intercalate into DNA makes it a potential candidate for anticancer therapies . Additionally, its fluorescent properties are exploited in imaging applications, where it can selectively bind to target molecules and emit light upon excitation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)- stands out due to its unique combination of naphthalene, imidazole, and quinoline rings, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its cytotoxic activity against cancer cells make it a valuable compound for both research and potential therapeutic applications .

Properties

CAS No.

848474-90-8

Molecular Formula

C20H13N3

Molecular Weight

295.3 g/mol

IUPAC Name

2-quinolin-2-yl-1H-benzo[f]benzimidazole

InChI

InChI=1S/C20H13N3/c1-2-7-15-12-19-18(11-14(15)6-1)22-20(23-19)17-10-9-13-5-3-4-8-16(13)21-17/h1-12H,(H,22,23)

InChI Key

IZRREVBJIYALJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC5=CC=CC=C5C=C4N3

Origin of Product

United States

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